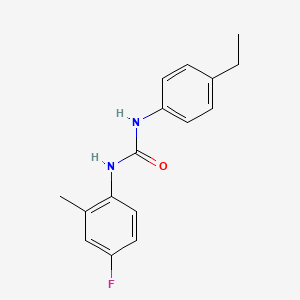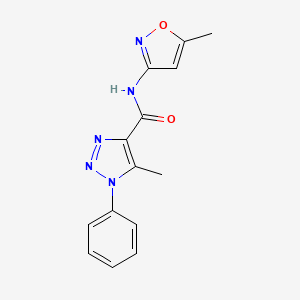![molecular formula C18H31ClN2O2 B5478649 N-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B5478649.png)
N-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-N’,N’-dimethylethane-1,2-diamine;hydrochloride is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a methoxy group, a prop-1-enyl group, and a phenoxy group, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-N’,N’-dimethylethane-1,2-diamine;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxy-4-[(E)-prop-1-enyl]phenol with butyl bromide in the presence of a base to form the corresponding butyl ether. This intermediate is then reacted with N,N-dimethylethane-1,2-diamine under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors, where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents is common to enhance the reaction rate and yield. Purification steps, such as recrystallization and chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-N’,N’-dimethylethane-1,2-diamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The prop-1-enyl group can be reduced to form saturated derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-N’,N’-dimethylethane-1,2-diamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-N’,N’-dimethylethane-1,2-diamine
- (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate
- 4-Hydroxy-2-quinolones
Uniqueness
N-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-N’,N’-dimethylethane-1,2-diamine;hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
N-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.ClH/c1-5-8-16-9-10-17(18(15-16)21-4)22-14-7-6-11-19-12-13-20(2)3;/h5,8-10,15,19H,6-7,11-14H2,1-4H3;1H/b8-5+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLBKLUEYLYGJP-HAAWTFQLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCCNCCN(C)C)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCCNCCN(C)C)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(2,4-dichlorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5478574.png)
![(6Z)-2-butyl-6-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5478580.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylpiperidine-3-carboxamide](/img/structure/B5478585.png)
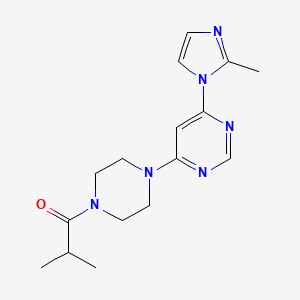
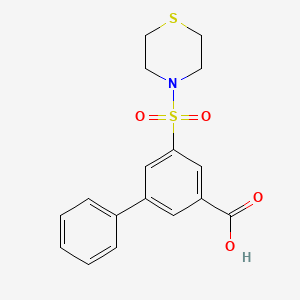
![2-(4-{N-[(4-methylbenzoyl)oxy]ethanimidoyl}phenyl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5478605.png)
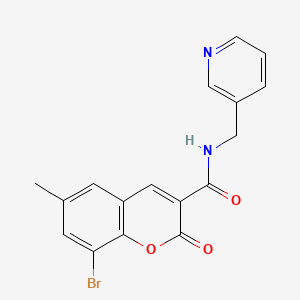
![2-{[2-(3-methoxybenzyl)-4-morpholinyl]carbonyl}benzonitrile](/img/structure/B5478632.png)
![4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5478643.png)
![N-(3-pyrazolo[1,5-a]pyridin-7-ylbenzyl)propanamide](/img/structure/B5478646.png)
![3-[(2-Phenoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5478648.png)
![N-{[5-(4-bromophenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5478651.png)
